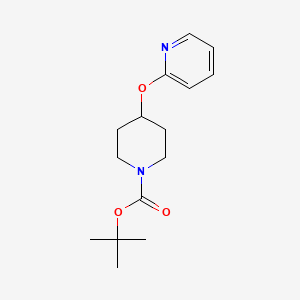

1-Boc-4-(2-pyridyloxy)piperidine

Descripción general

Descripción

1-Boc-4-(2-pyridyloxy)piperidine is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutically Relevant Compounds

A study has developed a general and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceuticals. This method involves the lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, identifying optimal conditions for lithiation. Such compounds contain a quaternary stereocenter, crucial for their biological activity (Sheikh et al., 2012).

Dendrimer Synthesis

In another study, 1-Boc-4-(2-pyridyloxy)piperidine was used as a starting material to synthesize novel dendritic G-2 melamines. These dendrimers, featuring piperidin-4-yl groups as central building blocks and 4-(n-octyloxy)aniline as a peripheral unit, have potential applications in materials science and nanotechnology due to their unique self-assembling properties (Sacalis et al., 2019).

Enantioselective Synthesis

The compound has also been utilized in asymmetric carbon-carbon bond formations during the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process leads to the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are valuable in the development of new therapeutic agents (Johnson et al., 2002).

Heterocycle Construction

A method described in the literature uses N-Boc anilines to sequentially convert to heterocycles, including piperidin-4-yl groups. This approach demonstrates the flexibility of this compound in constructing novel heterocycles and tryptamines, essential for exploring new drug candidates (Nicolaou et al., 2009).

Peptide Modification

In mass spectrometry, piperazine-based derivatives, including those related to this compound, have been employed for the derivatization of carboxyl groups on peptides. This modification enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry, improving the sensitivity of peptide analysis (Qiao et al., 2011).

Propiedades

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

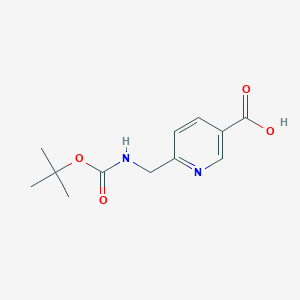

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)